Chemical structure and properties of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole
Chemical structure and properties of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole
Topic: Chemical Structure and Properties of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Strategic Bifunctional Scaffold for Biaryl Indole Synthesis[1]
Executive Summary
5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole represents a critical "masked" intermediate in the synthesis of pharmacologically active biaryl indole systems.[1] By protecting the para-formyl group as a 1,3-dioxolane acetal, this molecule allows researchers to perform base-mediated cross-coupling reactions (such as Suzuki-Miyaura) on the indole core without compromising the electrophilic aldehyde handle.[1] This guide details the chemical identity, synthesis, and deprotection strategies for this compound, positioning it as a versatile building block for kinase inhibitors and receptor modulators.[1]
Chemical Identity & Structural Analysis[2][3][4][5]
This molecule fuses an electron-rich indole heterocycle with a protected benzaldehyde. The 1,3-dioxolane ring serves as a robust protecting group, stable under basic and nucleophilic conditions, but readily cleaved under acidic conditions to regenerate the reactive aldehyde.[1]
| Property | Data |
| IUPAC Name | 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole |
| Molecular Formula | C₁₇H₁₅NO₂ |
| Molecular Weight | 265.31 g/mol |
| Core Scaffold | 5-Arylindole |
| Protecting Group | Cyclic Ethylene Acetal (1,3-Dioxolane) |
| Key Functionality | Masked Electrophile (Aldehyde equivalent) |
| Predicted LogP | ~3.2 (Lipophilic) |
| Appearance | Off-white to pale yellow solid |
Structural Logic
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Indole C5 Position: The attachment point minimizes steric interference with the indole nitrogen (N1) and the reactive C3 position, preserving the indole's ability to undergo further electrophilic aromatic substitutions (e.g., Vilsmeier-Haack formylation) if necessary.[1]
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Dioxolane Stability: The acetal linkage prevents polymerization or side reactions of the aldehyde during palladium-catalyzed couplings, which often require basic conditions.
Synthetic Pathways[7]
The most reliable route to this scaffold is the Suzuki-Miyaura Cross-Coupling reaction. This convergent approach couples a halogenated indole with a boronic acid derivative.
Reaction Scheme (Graphviz Visualization)
Figure 1: Convergent synthesis via Suzuki-Miyaura coupling.[1]
Detailed Experimental Protocol
Objective: Synthesis of 5-[4-(1,3-Dioxolan-2-yl)phenyl]-1H-indole on a 1.0 mmol scale.
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Reagents:
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Solvent System: 1,4-Dioxane : Water (4:1 ratio).[1] The water is essential for the base solubility and transmetallation step.
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Procedure:
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Charge a reaction vial with 5-bromoindole, the boronic acid, and base.[1]
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Add the solvent mixture and degas with Nitrogen or Argon for 10 minutes (Critical to prevent Pd oxidation/homocoupling).
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Add the Pd catalyst under inert atmosphere.
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Heat to 80–90°C for 12 hours. Monitor by TLC (eluent: Hexane/EtOAc).
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Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
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Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).[1]
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Reactivity Profile & Deprotection
The utility of this molecule lies in its "switchable" nature. The dioxolane is orthogonal to many standard organic transformations (reductions, basic alkylations), but can be removed to trigger downstream chemistry.[1]
Deprotection Mechanism (Graphviz Visualization)
Figure 2: Acid-mediated deprotection and subsequent diversification pathways.[1]
Deprotection Protocol
To liberate the aldehyde:
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Dissolve the acetal in THF.
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Add 1M HCl (aq) or p-Toluenesulfonic acid (catalytic) in acetone/water.
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Stir at Room Temperature for 1–2 hours.
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Neutralize with NaHCO₃ and extract. The aldehyde product will show a distinct carbonyl peak in IR (~1690 cm⁻¹) and a proton signal at ~10.0 ppm in ¹H NMR [2].
Analytical Characterization Expectations
Researchers should validate the structure using the following spectral signatures:
| Technique | Expected Signature |
| ¹H NMR (DMSO-d₆) | Acetal CH: Singlet at δ ~5.7–5.9 ppm.Dioxolane CH₂: Multiplet at δ ~3.9–4.1 ppm.Indole NH: Broad singlet >11 ppm.Aromatic Region: Indole C2/C3/C4/C6/C7 protons + Phenyl AA'BB' system (δ 7.0–8.0 ppm).[1] |
| ¹³C NMR | Acetal Carbon: ~103 ppm.Dioxolane Carbons: ~65 ppm.Indole/Phenyl Carbons: 110–145 ppm region.[1] |
| Mass Spectrometry | [M+H]⁺: 266.12 m/z.[1] |
Applications in Drug Discovery
This scaffold is particularly relevant for:
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Kinase Inhibitors: The biaryl indole motif is a privileged structure in ATP-competitive inhibitors (e.g., Sunitinib analogs).[1] The aldehyde allows for the introduction of solubilizing amine tails via reductive amination.
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Fluorescent Probes: The extended conjugation of the phenyl-indole system provides intrinsic fluorescence, which can be tuned by further substitution at the aldehyde position.
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PROTAC Linkers: The aldehyde serves as an attachment point for linkers in Proteolysis Targeting Chimeras.
References
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MDPI. (2021). 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide Synthesis and Deprotection. Molecules. Retrieved from [Link][1]
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SpectraBase. (n.d.). NMR Data for Dioxolane Derivatives. Retrieved from [Link][1][2]
